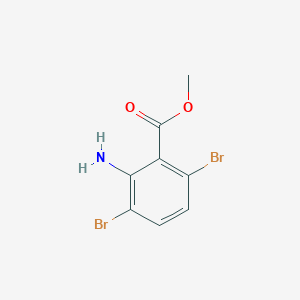

Methyl 2-amino-3,6-dibromobenzoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Methyl 2-amino-3,6-dibromobenzoate is a chemical compound with the CAS Number: 1219795-57-9 . It has a molecular weight of 308.96 and its IUPAC name is methyl 2-amino-3,6-dibromobenzoate .

Molecular Structure Analysis

The InChI code for Methyl 2-amino-3,6-dibromobenzoate is1S/C8H7Br2NO2/c1-13-8(12)6-4(9)2-3-5(10)7(6)11/h2-3H,11H2,1H3 . This code provides a specific identifier for the molecular structure of the compound. Physical And Chemical Properties Analysis

Methyl 2-amino-3,6-dibromobenzoate is a liquid at room temperature . Similar compounds like Methyl 2-amino-3,5-dibromobenzoate are solid crystals and 98% of industrial products have a melting point of 89-91 °C .科学的研究の応用

Synthesis Applications

Methyl 2-amino-3,6-dibromobenzoate plays a significant role in the synthesis of various compounds. One study discusses its use in the synthesis of 2-Amino-3,5-dibromobenzaldehyde, a compound that undergoes a three-step process involving oxidation and other reactions, highlighting its utility in complex chemical synthesis (Xue Hua-yu, 2007).

Antimicrobial Applications

In another study, derivatives of Methyl 2-amino-3,6-dibromobenzoate were synthesized and evaluated for antimicrobial activity. The study found that certain derivatives showed promising results against pathogens, indicating its potential in the development of new antimicrobial agents (P. Haranath et al., 2004).

Chemical Reaction Studies

Research on Methyl 2-amino-3,6-dibromobenzoate also includes its involvement in various chemical reactions. For instance, its reaction with N-bromosuccinimide in specific systems was studied, providing insights into its reactivity and potential applications in different chemical contexts (J. Thiem & J. Elvers, 1978).

Peptide Coupling

Additionally, this compound has been implicated in peptide coupling research. Studies have explored its use in the coupling of N-methylated amino acids, an important aspect of peptide synthesis. This application is crucial in the field of biochemistry and pharmaceuticals (J. Coste et al., 1991).

Inhibitor and Antitumor Research

Further, Methyl 2-amino-3,6-dibromobenzoate and its derivatives have been studied for their roles as inhibitors in various biological processes and potential antitumor activities. Such research opens doors for new therapeutic agents in cancer treatment (E. Kashiyama et al., 1999).

Safety and Hazards

Methyl 2-amino-3,6-dibromobenzoate has been classified with the GHS07 pictogram . The signal word for this compound is 'Warning’ . Hazard statements include H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

作用機序

Mode of Action

It is known that the compound interacts with its targets in a specific manner, leading to changes in cellular processes .

Pharmacokinetics

These properties are crucial in determining the bioavailability of the compound, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Result of Action

It is expected that the compound exerts its effects by interacting with its targets, leading to changes in cellular processes .

特性

IUPAC Name |

methyl 2-amino-3,6-dibromobenzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7Br2NO2/c1-13-8(12)6-4(9)2-3-5(10)7(6)11/h2-3H,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHEZQQJVBNVTEY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC(=C1N)Br)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7Br2NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.95 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-(2-Oxoazetidin-1-yl)phenyl]-5-propan-2-yl-3,4-dihydro-1H-isoquinoline-2-carboxamide](/img/structure/B2423665.png)

![3-(3,5-dimethylphenyl)-2-(propylthio)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2423666.png)

![N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-4-[bis(2-cyanoethyl)sulfamoyl]benzamide](/img/structure/B2423667.png)

![5-Bromo-1-cyclopropylpyrazolo[3,4-b]pyridine](/img/structure/B2423668.png)

![1-[2-(5-Ethylfuran-2-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2423669.png)

![1-(3,4-dimethylphenyl)-3-(4-fluorophenyl)-8,9-dihydro-1H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline](/img/structure/B2423672.png)

![Methyl 1-((3-chlorophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate](/img/structure/B2423674.png)

![4-acetyl-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)benzamide](/img/structure/B2423679.png)

![(1S)-1-[5-(Trifluoromethyl)(2-pyridyl)]ethylamine](/img/structure/B2423682.png)

![5-(2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl)-N-(2-phenylethyl)pentanamide](/img/structure/B2423683.png)